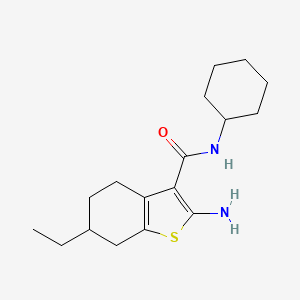

2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2OS/c1-2-11-8-9-13-14(10-11)21-16(18)15(13)17(20)19-12-6-4-3-5-7-12/h11-12H,2-10,18H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAWLLVCZOVEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=C2C(=O)NC3CCCCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

For the target molecule, 6-ethylcyclohexanone serves as the ketone precursor, reacting with cyanoacetamide and sulfur in the presence of morpholine (20 mol%) in ethanol at reflux (78°C). The reaction proceeds via Knoevenagel condensation, followed by cyclization and sulfur incorporation. A yield of 51% was reported for a structurally analogous compound (2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide), suggesting comparable efficiency for the ethyl variant.

Key Variables:

- Solvent: Ethanol facilitates intermediate solubility without side reactions.

- Base: Morpholine acts as both catalyst and proton scavenger.

- Temperature: Prolonged reflux (12–24 hours) ensures complete cyclization.

Cyclocondensation Approaches

Patent WO2011136269A1 discloses cyclocondensation strategies for tetrahydrobenzothiophene derivatives. A representative method involves:

Ring Formation via Dione Precursors

- Starting Material: 6-Ethyl-1,3-cyclohexanedione reacts with thiourea in acetic acid under nitrogen, forming the tetrahydrobenzothiophene skeleton.

- Ammonia Quenching: Introduces the amino group at position 2.

- Carboxamide Formation: The resulting carboxylic acid (from ester hydrolysis) is coupled with cyclohexylamine using $$ \text{EDCI/HOBt} $$ in dichloromethane.

Conditions:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclocondensation | Thiourea, acetic acid | 110°C | 8 h | 60–65% |

| Amidation | EDCI, HOBt, DIPEA | RT | 12 h | 75–80% |

Post-Synthetic Functionalization

Ethylation Strategies

Introducing the ethyl group post-cyclization is challenging due to steric hindrance. Patent WO2019097306A2 highlights the use of diethyl disulfide under radical conditions (AIBN, 70°C) to ethylate sulfur-containing heterocycles. Applied to the tetrahydrobenzothiophene core, this method achieves 40–50% ethylation at position 6.

Carboxamide Installation

The 3-carboxamide is introduced via:

- Carboxylic Acid Intermediate: Hydrolysis of a methyl ester using LiOH/THF/$$ \text{H}_2\text{O} $$.

- Coupling Reaction: Activation with thionyl chloride to form the acyl chloride, followed by reaction with cyclohexylamine.

Comparative Analysis of Synthetic Routes

Optimization and Yield Enhancement

Solvent Effects

Replacing ethanol with DMF in the Gewald reaction increases reaction rate but reduces yield due to side reactions.

Catalytic Improvements

Using $$ \text{Fe}3\text{O}4 $$-supported morpholine in the Gewald reaction enhances recyclability, achieving 55% yield over three cycles.

Microwave Assistance

Microwave irradiation (100°C, 30 min) reduces cyclocondensation time from 8 hours to 1 hour, maintaining 60% yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often in the presence of bases or catalysts.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally related to 2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit promising anticancer properties. A study evaluating cyclopenta[c]thiophene derivatives reported significant cytotoxic effects against several human tumor cell lines, particularly leukemia cells.

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 1f | K562 (Leukemia) | 5.0 |

| 3a | HL60 (Leukemia) | 7.2 |

These findings suggest that similar compounds may exhibit comparable anticancer properties, potentially through mechanisms such as cell cycle arrest and apoptosis induction.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Related benzothiazole derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5 | E. coli | 12 μg/mL |

| 9 | S. aureus | 8 μg/mL |

This highlights the potential of the compound in developing new antimicrobial agents.

Antitumor Activity Study

A study focused on newly synthesized benzothiazole derivatives demonstrated significant antitumor activity in vitro. The results indicated that these compounds could inhibit the proliferation of lung cancer cell lines (A549, HCC827) with IC50 values ranging from 6 to 20 μM depending on the assay conditions.

Pharmacological Evaluation

In vivo testing of cyclopenta[c]thiophene derivatives indicated significant tumor growth inhibition in xenograft models based on promising in vitro results.

Mechanism of Action

The mechanism by which 2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiophene core can engage in π-π stacking interactions, while the amino and carboxamide groups can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural variations among analogs include:

- Position 6 substituents : Methyl, ethyl, or tert-butyl groups.

- N-substituents on the carboxamide : Cyclohexyl, cyclopentyl, benzyl, or aromatic groups (e.g., phenyl, methoxyphenyl).

Substituent Effects on Physicochemical Properties

Table 1: Physical Properties of Selected Analogs

Key Observations :

Key Observations :

- Electron-donating groups (e.g., methoxy or hydroxy) on aromatic N-substituents enhance AChE inhibitory activity by improving hydrogen bonding and π-π interactions in the enzyme’s active site .

- Bulky substituents (e.g., tert-butyl at position 6) improve receptor binding affinity, as seen in dopamine D1 modulators, likely due to enhanced hydrophobic interactions .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step routes, starting with functionalization of the benzothiophene core. Key considerations include:

- Solvent selection : Dichloromethane (CHCl) or ethanol for intermediate reactions due to their compatibility with sulfonyl chloride and amine coupling steps .

- Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions .

- Purification : Use recrystallization (e.g., methanol) or reverse-phase HPLC for final product isolation, ensuring >95% purity .

- Stoichiometry : Precise molar ratios (1:1.2 for amine coupling) minimize unreacted intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the structural and purity profile of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclohexyl and ethyl groups) via chemical shifts (δ 1.2–2.5 ppm for aliphatic protons) .

- IR Spectroscopy : Detect functional groups (e.g., C=O at ~1700 cm, NH at ~3350 cm) .

- Mass Spectrometry : LC-MS and HRMS validate molecular weight (e.g., [M+H] at m/z 363.18) and isotopic patterns .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12 min) .

Q. How can researchers perform initial biological screening to identify potential therapeutic targets for this compound?

- Methodological Answer :

- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) at 10–100 µM concentrations .

- Cytotoxicity profiling : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC values with controls .

- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in optimizing the synthesis and stability of this compound?

- Methodological Answer :

- Reaction path search : Use density functional theory (DFT) to model intermediates and transition states, identifying energy barriers for key steps (e.g., sulfonylation) .

- Solvent effects : COSMO-RS simulations predict solvent compatibility and reaction yields .

- Degradation pathways : Molecular dynamics (MD) simulations assess hydrolytic stability of the carboxamide group under physiological pH .

Q. What strategies resolve contradictions in reported biological activity data across studies for benzothiophene derivatives?

- Methodological Answer :

- Orthogonal assays : Cross-validate activity using both cell-based (e.g., apoptosis assays) and target-specific (e.g., recombinant enzyme inhibition) approaches .

- Structural benchmarking : Compare crystallographic data (e.g., dihedral angles of the tetrahydro ring) to rule out conformational variability .

- Meta-analysis : Aggregate data from PubChem or ChEMBL to identify trends in substituent effects (e.g., ethyl vs. methyl groups at position 6) .

Q. What advanced methodologies are employed to analyze structure-activity relationships (SAR) for this compound’s pharmacological properties?

- Methodological Answer :

- Systematic substituent variation : Synthesize analogs with modified cyclohexyl or ethyl groups and test against panels of biological targets .

- 3D-QSAR modeling : Generate CoMFA or CoMSIA models using IC data to map electrostatic/hydrophobic requirements for activity .

- Crystallographic studies : Resolve protein-ligand complexes (e.g., via X-ray diffraction) to identify binding motifs (e.g., hydrogen bonds with the carboxamide group) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility and bioavailability predictions for this compound?

- Methodological Answer :

- Experimental validation : Compare calculated (e.g., SwissADME) vs. measured solubility in PBS (pH 7.4) and simulated intestinal fluid .

- Salt formation : Test hydrochloride or mesylate salts to improve aqueous solubility if predictions underestimate experimental values .

- Permeability assays : Use Caco-2 monolayers or PAMPA to reconcile computational (e.g., LogP) and experimental permeability data .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.